molecular formula C14H10ClFO B6286848 2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2586125-98-4

2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B6286848
CAS No.: 2586125-98-4
M. Wt: 248.68 g/mol
InChI Key: WPCADLJZOROKGQ-UHFFFAOYSA-N
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Description

2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde is a functionalized biphenyl scaffold of significant value in advanced chemical research and development. This compound integrates multiple substituents—chloro, fluoro, methyl, and aldehyde groups—onto a biphenyl core, making it a versatile and sophisticated building block for constructing complex molecules. Its primary research application lies in medicinal chemistry, where it serves as a crucial intermediate for the synthesis of potential bioactive molecules. The biphenyl scaffold is a fundamental structure found in numerous pharmacologically active compounds and marketed drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and antitumor agents . The presence of the aldehyde group is particularly valuable, as it provides a reactive handle for further chemical transformations, such as condensation reactions to form various heterocycles or the creation of carbon-carbon bonds. Researchers utilize this aldehyde functionality to link the biphenyl core to other pharmacophores via amide or imine formation, a strategy often employed in the development of new drug candidates . Furthermore, substituted biphenyl derivatives are widely investigated in material science. They are key components in the development of organic light-emitting diodes (OLEDs) and liquid crystals, where the specific pattern of substituents like chlorine and fluorine can fine-tune electronic properties and molecular assembly . The structural features of this compound make it a promising precursor for creating novel organic materials with tailored properties.

Properties

IUPAC Name

5-chloro-4-(4-fluorophenyl)-2-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c1-9-6-13(14(15)7-11(9)8-17)10-2-4-12(16)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCADLJZOROKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps. One common method starts with 2-chloro-4-fluorotoluene as the raw material. The process includes:

Industrial Production Methods

Industrial production methods for this compound often involve scaling up the laboratory synthesis processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: Formation of 2-chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-methanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in creating pharmaceuticals and agrochemicals.

Biological Studies

Research has indicated that compounds with similar structures exhibit biological activities, including enzyme inhibition and receptor modulation. This compound is being studied for its potential interactions with biomolecules, which could lead to new therapeutic agents.

Drug Development

The compound's reactivity profile suggests potential applications in drug development as a building block for synthesizing novel pharmaceuticals. Its unique substitution pattern may enhance the efficacy of drug candidates targeting specific diseases.

Industrial Applications

In the industrial sector, this compound is utilized in the production of:

  • Agrochemicals: As a precursor for herbicides and pesticides.
  • Dyes and Pigments: Used in the synthesis of colorants for various applications.
  • Polymers: Employed in the formulation of specialty polymers with enhanced properties.

Case Study 1: Drug Development

A study investigated the use of this compound as an intermediate for synthesizing anti-cancer agents. The results indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines.

Case Study 2: Agrochemical Synthesis

Another research project focused on utilizing this compound in developing new herbicides. The synthesized herbicides demonstrated improved efficacy compared to existing products, showcasing the compound's potential in agricultural applications.

Mechanism of Action

The mechanism of action of 2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. The presence of electron-withdrawing groups (chlorine and fluorine) on the biphenyl structure influences the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde Not provided C₁₄H₁₀ClFO* ~248.68 Not reported Not reported 2-Cl, 4'-F, 5-CH₃, 4-CHO
3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-carbaldehyde 2901096-85-1 C₁₃H₈ClFO 234.65 346.0 ± 42.0 1.285 ± 0.06 3'-Cl, 5'-F, 4-CHO
5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde 2624416-88-0 C₁₆H₁₃ClO₂ 272.73 Not reported Not reported 2'-Cl, 3-CH₃, 5'-COCH₃, 4-CHO
Nufuram [(±)-2-chloro-4'-fluoro-α-(pyrimidin-5-yl)benzhydryl alcohol] Not provided Not provided Not reported Not reported Not reported 2-Cl, 4'-F, pyrimidinyl, benzhydryl alcohol

*Inferred from structural formula.

Key Observations :

  • Molecular Weight : The target compound (~248.68 g/mol) is heavier than 3'-chloro-5'-fluoro analog (234.65 g/mol) due to the additional methyl group.
  • Substituent Effects :
    • The 3'-Cl, 5'-F analog () lacks a methyl group, reducing steric hindrance compared to the target compound.
    • The 5'-acetyl analog () introduces a ketone group, enhancing electron-withdrawing effects compared to the target’s methyl substituent.
    • Nufuram () shares chloro and fluoro substituents but replaces the carbaldehyde with a benzhydryl alcohol and pyrimidinyl group, likely altering bioactivity .

Crystallographic and Computational Data

  • Crystallography: notes the widespread use of SHELX software for small-molecule refinement. If the target compound or its analogs are crystallized, SHELXL could refine their structures to analyze substituent effects on molecular packing .

Q & A

Q. What are the established synthetic routes for 2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a halogenated benzaldehyde derivative (e.g., 4-bromo-2-chloro-5-methylbenzaldehyde) reacts with a fluorophenylboronic acid. Key steps include:

  • Regioselective coupling under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) .
  • Protection/deprotection strategies for the aldehyde group to prevent side reactions during coupling.
  • Final purification via column chromatography or recrystallization.

Example Protocol :

StepReagents/ConditionsYield
Coupling4'-Fluorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 80°C, 12h65–75%
PurificationSilica gel chromatography (hexane:EtOAc 8:2)>95% purity

Q. How is this compound characterized to confirm its structure and purity?

  • NMR Spectroscopy :
  • ¹H NMR : Distinct signals for biphenyl protons (δ 7.2–8.1 ppm), aldehyde proton (δ ~10.2 ppm), and methyl group (δ ~2.5 ppm).
  • ¹³C NMR : Aldehyde carbon at δ ~190 ppm, aromatic carbons (δ 110–150 ppm) .
    • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₄H₁₁ClFO: 261.0452).
    • HPLC : Purity assessment using reverse-phase C18 columns (e.g., 95:5 MeOH:H₂O mobile phase) .

Q. What are the documented biological or pharmacological activities of this compound?

While not FDA-approved, preliminary studies suggest:

  • Enzyme inhibition : Modulates cytochrome P450 (CYP3A4) activity, impacting drug metabolism .
  • Antimicrobial potential : Structural analogs show activity against Gram-positive bacteria (e.g., S. aureus) .
  • Caution : Biological data are exploratory; in vivo studies are lacking due to regulatory restrictions .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts?

Experimental Design Considerations :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance boronic acid reactivity.
  • Catalyst Loading : Reduce Pd catalyst to 0.5–1 mol% to lower costs and metal contamination.
  • Temperature Gradients : Use microwave-assisted synthesis for faster reaction times (e.g., 30 min at 100°C) .

Data Contradiction Analysis :

  • Conflicting reports on regioselectivity may arise from steric effects of the methyl group. X-ray crystallography (e.g., CCDC data ) can resolve positional ambiguities.

Q. How do electronic effects of substituents (Cl, F, CH₃) influence reactivity and biological activity?

  • Computational Studies :
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Docking Simulations : Compare binding affinities to CYP3A4 vs. analogs with different halogens (e.g., Br instead of Cl) .
    • Experimental Validation :
SubstituentLogPCYP3A4 IC₅₀ (µM)
Cl, F, CH₃3.212.5 ± 1.3
Br, F, CH₃3.58.7 ± 0.9

Q. What strategies resolve spectral overlaps in NMR analysis of biphenyl derivatives?

  • COSY/NOESY : Identify coupling between adjacent aromatic protons.
  • Deuterium Exchange : Differentiate aldehyde protons from exchangeable hydroxyl groups.
  • Variable Temperature NMR : Suppress rotational isomerism in biphenyl systems .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous media for biological assays?

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Prodrug Design : Convert the aldehyde to a Schiff base or acetal derivative for improved solubility .

Q. What analytical techniques differentiate this compound from its structural analogs?

  • X-ray Crystallography : Resolves substitution patterns (e.g., Cl at position 2 vs. 3) .
  • IR Spectroscopy : Aldehyde C=O stretch (~1700 cm⁻¹) vs. carboxylic acid derivatives (~1650 cm⁻¹) .

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